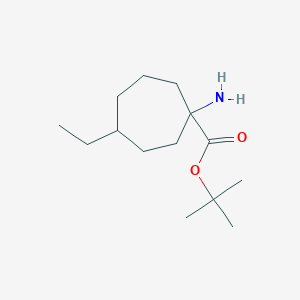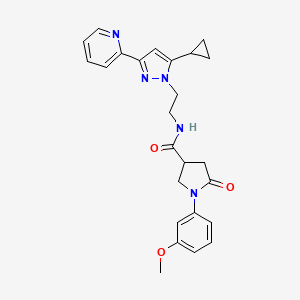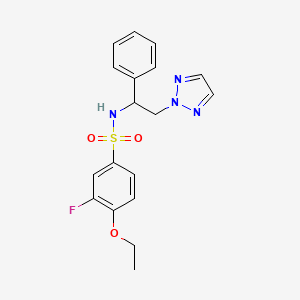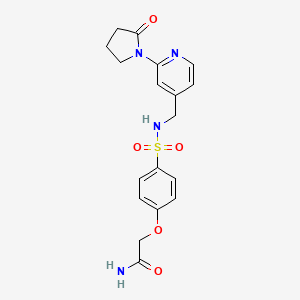
2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The molecule also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various chemical reactions. For instance, the pyrrolidine ring can be constructed from different cyclic or acyclic precursors . The pyrrolidine ring can also be functionalized, for example, with proline derivatives . A similar compound, 2-[4-(Het)aryl-2-oxopyrrolidin-1-yl]acetohydrazides, was synthesized by the condensation of 2-[4-(het)aryl-2-oxopyrrolidi .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a pyridine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The pyridine ring also plays a significant role in the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring in the molecule can undergo various reactions, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Scientific Research Applications
Crystal Structure Analysis and Molecular Conformation
Research on similar sulfamoyl acetamides has led to insights into their crystal structures, demonstrating specific conformational properties such as folded conformations around the methylene C atom of the thioacetamide bridge and intramolecular hydrogen bonding stabilizing these conformations. These studies provide a foundation for understanding the molecular geometry and potential interaction sites of "2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide" (Subasri et al., 2016).
Coordination Chemistry and Antioxidant Activity
Investigations into coordination complexes constructed from related acetamide derivatives have highlighted their ability to form supramolecular architectures via hydrogen bonding, which could have implications for the design of materials with specific properties. Additionally, these compounds have been evaluated for their antioxidant activity, suggesting potential therapeutic applications for compounds with similar structural features (Chkirate et al., 2019).
Synthetic Methodologies
Studies have also focused on developing efficient synthetic methods for sulfamoylation, which is relevant to the synthesis of "2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide" and similar compounds. These methodologies aim to improve the yield and efficiency of producing sulfamoyl-containing compounds, which could be crucial for their application in various fields (Okada et al., 2000).
Potential Therapeutic Applications
Although the specific compound has not been directly linked to therapeutic applications in the available literature, studies on structurally similar compounds have explored their potential as antimicrobial and antitumor agents. For example, research on acetamide, pyrrole, and pyrrolopyrimidine derivatives containing a biologically active pyrazole moiety has shown significant antitumor activity, suggesting that "2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide" could have similar applications (Alqasoumi et al., 2009).
Future Directions
The future directions for research on this compound could include exploring its potential uses in medicine, given the widespread use of pyrrolidine in drug discovery . Other possible directions could include studying its physical and chemical properties in more detail and developing more efficient methods for its synthesis.
properties
IUPAC Name |
2-[4-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c19-16(23)12-27-14-3-5-15(6-4-14)28(25,26)21-11-13-7-8-20-17(10-13)22-9-1-2-18(22)24/h3-8,10,21H,1-2,9,11-12H2,(H2,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLHWTHTPGSPAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
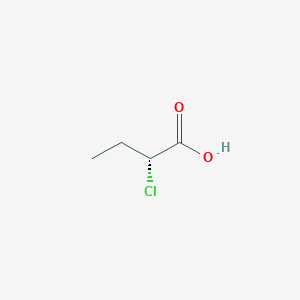
![Ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(2-oxopropyl)purin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2971492.png)
![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971495.png)
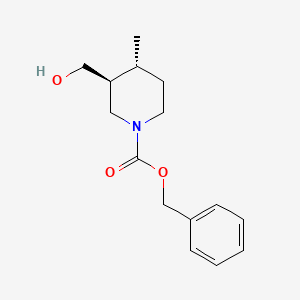

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2971501.png)
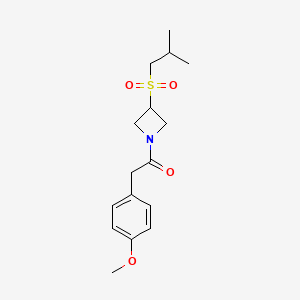
![2-Chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]propanamide](/img/structure/B2971503.png)
![6-chloro-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2971504.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2971505.png)
